N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a 4-fluorophenyl group, and a methylsulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Alaninamide Backbone: This step involves the preparation of alaninamide through the reaction of alanine with an appropriate amine.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the alaninamide.
Attachment of the 4-Fluorophenyl Group: This step involves the use of a coupling reagent to attach the 4-fluorophenyl group to the alaninamide backbone.
Addition of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N-cyclohexyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)alaninamide
- N-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-cyclohexyl-2-(4-fluoro-N-methylsulfonylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-12(16(20)18-14-6-4-3-5-7-14)19(23(2,21)22)15-10-8-13(17)9-11-15/h8-12,14H,3-7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRPGSWNAGDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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